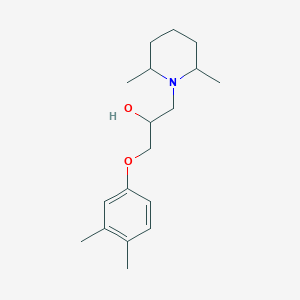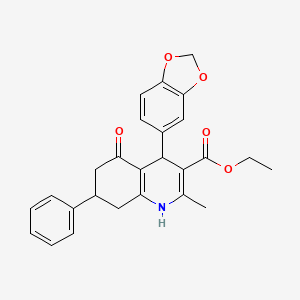
1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group attached to a propanolamine backbone, which is further substituted with a dimethylpiperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves the following steps:
Preparation of 3,4-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-Dimethylphenoxypropanol: The 3,4-dimethylphenol is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 3,4-dimethylphenoxypropanol.
Introduction of the Piperidine Moiety: The final step involves the reaction of 3,4-dimethylphenoxypropanol with 2,6-dimethylpiperidine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or azide-substituted derivatives.
科学研究应用
1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the piperidine moiety can interact with polar or charged residues. This compound may modulate signaling pathways by altering receptor conformation or enzyme activity.
相似化合物的比较
Similar Compounds
1-(4-Methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: Similar structure but with a single methyl group on the phenoxy ring.
1-(3,4-Dimethoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: Contains methoxy groups instead of methyl groups on the phenoxy ring.
Uniqueness
1-(3,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is unique due to the presence of both methyl groups on the phenoxy ring, which can influence its binding affinity and selectivity for molecular targets. The combination of the phenoxy and piperidine moieties also contributes to its distinct chemical and biological properties.
属性
分子式 |
C18H29NO2 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-13-8-9-18(10-14(13)2)21-12-17(20)11-19-15(3)6-5-7-16(19)4/h8-10,15-17,20H,5-7,11-12H2,1-4H3 |
InChI 键 |
XDHQBIZRSSEWNK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1CC(COC2=CC(=C(C=C2)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686380.png)
![(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11686388.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686396.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686402.png)
![6-methyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686407.png)
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686421.png)

![1-[3-(propan-2-yl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B11686429.png)
![2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686433.png)
methyl}phenol](/img/structure/B11686434.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686439.png)
![(2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11686444.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11686451.png)
